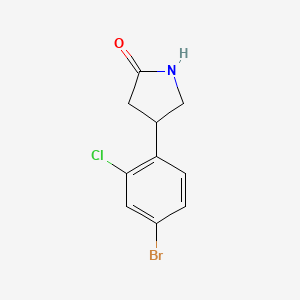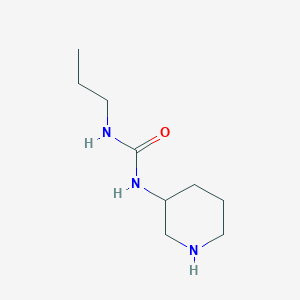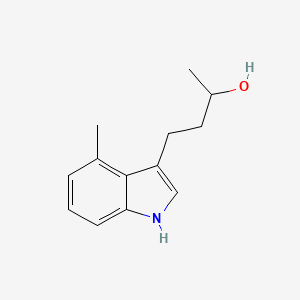
trans-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“trans-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one” is a synthetic organic compound that belongs to the class of silyl-protected dihydrofuran derivatives. These compounds are often used in organic synthesis due to their stability and reactivity under specific conditions. The presence of tert-butyldimethylsilyl groups provides protection to hydroxyl functionalities, making the compound useful in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “trans-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one” typically involves the following steps:
Protection of Hydroxyl Groups: The starting material, which contains hydroxyl groups, is reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This step results in the formation of silyl-protected intermediates.
Formation of Dihydrofuran Ring: The protected intermediates undergo cyclization under acidic or basic conditions to form the dihydrofuran ring structure.
Industrial Production Methods
Industrial production methods for this compound would involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the dihydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the dihydrofuran ring or the silyl-protected groups, resulting in the formation of alcohols or other reduced products.
Substitution: The silyl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) or acidic conditions can be used to remove silyl groups and introduce other functionalities.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural product analogs.
Biology
Bioconjugation: The silyl-protected groups can be used to modify biomolecules, aiding in the study of biological processes and the development of bioconjugates.
Medicine
Drug Development: The compound’s stability and reactivity make it a valuable tool in medicinal chemistry for the synthesis of potential drug candidates.
Industry
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of “trans-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one” depends on its specific application. In synthetic chemistry, its reactivity is primarily due to the presence of silyl-protected hydroxyl groups, which can be selectively deprotected under specific conditions to reveal reactive hydroxyl functionalities. This allows for precise control over chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- trans-4-((tert-Butyldimethylsilyl)oxy)-5-hydroxydihydrofuran-2(3H)-one
- trans-4-hydroxy-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one
Uniqueness
The uniqueness of “trans-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one” lies in the presence of two silyl-protected hydroxyl groups, which provide enhanced stability and reactivity compared to similar compounds with only one silyl-protected group. This makes it particularly useful in multi-step synthetic processes where selective deprotection is required.
Propriétés
Formule moléculaire |
C17H36O4Si2 |
|---|---|
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
(4R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-one |
InChI |
InChI=1S/C17H36O4Si2/c1-16(2,3)22(7,8)19-12-14-13(11-15(18)20-14)21-23(9,10)17(4,5)6/h13-14H,11-12H2,1-10H3/t13-,14+/m1/s1 |
Clé InChI |
DCFHRVSQGCDCMH-KGLIPLIRSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@H]1[C@@H](CC(=O)O1)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1C(CC(=O)O1)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-Methyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13190527.png)



![[(4-Bromophenyl)amino]thiourea](/img/structure/B13190568.png)
![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid](/img/structure/B13190576.png)
